S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 170159-17-8
VCID: VC15928876
InChI: InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3
SMILES:
Molecular Formula: C13H16OSSi
Molecular Weight: 248.42 g/mol

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate

CAS No.: 170159-17-8

Cat. No.: VC15928876

Molecular Formula: C13H16OSSi

Molecular Weight: 248.42 g/mol

* For research use only. Not for human or veterinary use.

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate - 170159-17-8

Specification

CAS No. 170159-17-8
Molecular Formula C13H16OSSi
Molecular Weight 248.42 g/mol
IUPAC Name S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate
Standard InChI InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3
Standard InChI Key DUIFYWOVCREUNY-UHFFFAOYSA-N
Canonical SMILES CC(=O)SC1=CC=C(C=C1)C#C[Si](C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • A phenyl ring serving as a rigid aromatic backbone.

  • A trimethylsilyl (TMS)-protected ethynyl group (-C≡C-Si(CH₃)₃) at the para position, which enhances stability during synthetic manipulations .

  • A thioacetate group (-SCOCH₃) at the sulfur atom, enabling selective deprotection for surface anchoring in molecular junctions .

The canonical SMILES representation (CC(=O)SC1=CC=C(C=C1)C#CSi(C)C) and InChIKey (DUIFYWOVCREUNY-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic and steric profile .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆OSSi
Molecular Weight248.42 g/mol
CAS Registry Number170159-17-8
IUPAC NameS-[4-(2-Trimethylsilylethynyl)phenyl] ethanethioate
XLogP34.2 (estimated)
Topological Polar Surface Area45.5 Ų

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically follows a three-step protocol:

  • Preparation of S-(4-Iodophenyl) Ethanethioate

    • 4-Iodothiophenol is acetylated using acetic anhydride to yield the thioacetate intermediate .

    • Reaction:
      4-Iodothiophenol+(CH3CO)2OS-(4-Iodophenyl) Ethanethioate+CH3COOH\text{4-Iodothiophenol} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{S-(4-Iodophenyl) Ethanethioate} + \text{CH}_3\text{COOH} .

  • Sonogashira Cross-Coupling

    • The iodophenyl intermediate undergoes palladium-catalyzed coupling with trimethylsilylacetylene (TMSA):
      S-(4-Iodophenyl) Ethanethioate+HC≡C-Si(CH3)3Pd(PPh3)4,CuIS-(4-(TMS-ethynyl)phenyl) Ethanethioate\text{S-(4-Iodophenyl) Ethanethioate} + \text{HC≡C-Si(CH}_3\text{)}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{S-(4-(TMS-ethynyl)phenyl) Ethanethioate} .

    • Yields exceed 85% under optimized conditions (THF, 60°C, 12 h) .

  • Desilylation (Optional)

    • The TMS group is removed via fluoride-mediated cleavage (e.g., KF/MeOH) to generate the terminal alkyne for further functionalization .

Synthetic Challenges and Optimizations

  • Side Reactions: Competing Glaser coupling of ethynyl groups is suppressed by strict anaerobic conditions .

  • Purification: Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product.

Applications in Molecular Electronics

Molecular Wire Fabrication

The compound serves as a precursor for oligo(arylene-ethynylene) (OAE) molecular wires, which exhibit quantifiable conductance in nanoscale junctions . Key steps include:

  • Deprotection: Thioacetate groups are hydrolyzed to thiols (-SH) for gold surface binding.

  • Conductance Measurements: Scanning tunneling microscopy-break junction (STM-BJ) studies reveal single-molecule conductance values of 104G010^{-4} \, G_0 (where G0=2e2/hG_0 = 2e^2/h) .

Table 2: Conductance of OAE Wires Derived from S-(4-(TMS-ethynyl)phenyl) Ethanethioate

Anchor GroupCore StructureConductance (G0G_0)
ThiolatePhenylene3.2×1043.2 \times 10^{-4}
ThioetherNaphthylene1.8×1041.8 \times 10^{-4}
ThiolateAnthrylene0.9×1040.9 \times 10^{-4}

Role of the TMS Group

  • Stability: The TMS moiety prevents undesired side reactions (e.g., cyclotrimerization) during Sonogashira couplings .

  • Modularity: Post-synthetic desilylation allows integration into larger conjugated systems .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 2.35 (s, 3H, SCOCH₃), 0.25 (s, 9H, Si(CH₃)₃) .

  • ¹³C NMR: δ 195.2 (C=O), 134.6–127.3 (ArC), 103.5 (C≡C), 30.1 (SCOCH₃), 0.7 (Si(CH₃)₃) .

Mass Spectrometry

  • HRMS (ESI+): m/z calc. for C₁₃H₁₆OSSi [M+H]⁺: 248.42; found: 248.41 .

Future Directions

  • Alternative Protecting Groups: Exploring photolabile or enzymatically cleavable groups for controlled deprotection .

  • Heterostructure Integration: Embedding OAEs into graphene or MoS₂ substrates for hybrid nanoelectronics .

  • Theoretical Modeling: Density functional theory (DFT) studies to predict conductance-structure relationships .

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